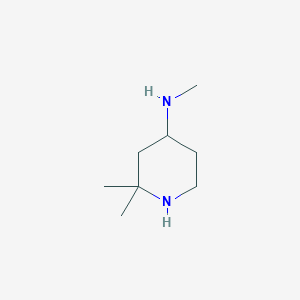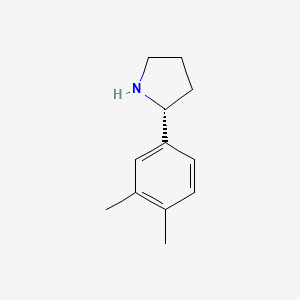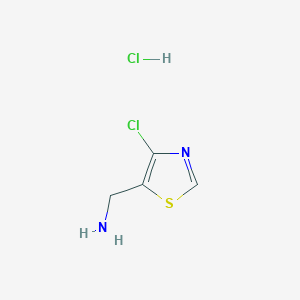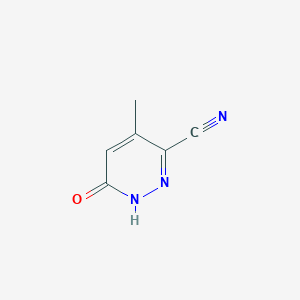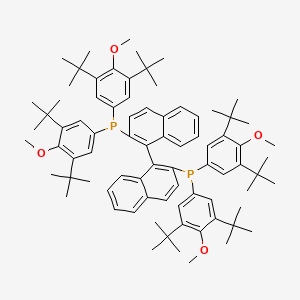
(R)-2,2'-Bis(bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino)-1,1'-binaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“®-2,2’-Bis(bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino)-1,1’-binaphthalene,” commonly referred to as BINAP, belongs to the class of chiral ligands. Its structure consists of two naphthalene rings connected by a central phosphorus atom, with bulky tert-butyl and methoxy substituents. BINAP is optically active due to its chirality, and it plays a crucial role in asymmetric synthesis and catalysis.
準備方法
a. Synthetic Routes: Several synthetic routes exist for BINAP, but one common method involves the following steps:
Phosphorylation: Start with 1,1’-binaphthyl (BINOL) and react it with chlorodiphenylphosphine (Ph₂PCl) to form the corresponding phosphine oxide.
Reduction: Reduce the phosphine oxide using a strong reducing agent (e.g., lithium aluminum hydride, LiAlH₄) to obtain BINAP.
b. Industrial Production: In industry, BINAP is produced on a larger scale using similar methods. The process is optimized for efficiency and yield.
化学反応の分析
BINAP participates in various chemical reactions:
Hydrogenation: BINAP-based ligands are essential in asymmetric hydrogenation reactions, enabling the synthesis of chiral compounds.
Transition Metal Complexes: BINAP forms complexes with transition metals (e.g., rhodium, palladium), enhancing their catalytic activity.
Cross-Coupling Reactions: BINAP-based ligands facilitate Suzuki, Stille, and Heck reactions.
Oxidation and Reduction: BINAP can undergo oxidation (e.g., to BINAP oxide) or reduction (e.g., to BINAP dihydride).
Major products include enantioenriched compounds, pharmaceutical intermediates, and functional materials.
科学的研究の応用
BINAP finds applications in various fields:
Asymmetric Synthesis: BINAP-based catalysts enable enantioselective transformations.
Medicinal Chemistry: BINAP derivatives are explored for drug development.
Materials Science: BINAP-containing polymers exhibit unique properties.
Coordination Chemistry: BINAP-metal complexes serve as versatile catalysts.
作用機序
The exact mechanism of BINAP’s effects depends on the specific reaction or application. In asymmetric catalysis, BINAP coordinates with metal centers, creating chiral environments that promote selective reactions.
類似化合物との比較
BINAP’s uniqueness lies in its chiral structure, which imparts high selectivity. Similar compounds include:
DIPAMP: Another chiral diphosphine ligand.
Josiphos: Widely used in asymmetric synthesis.
特性
分子式 |
C80H104O4P2 |
|---|---|
分子量 |
1191.6 g/mol |
IUPAC名 |
[1-[2-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphane |
InChI |
InChI=1S/C80H104O4P2/c1-73(2,3)57-41-51(42-58(69(57)81-25)74(4,5)6)85(52-43-59(75(7,8)9)70(82-26)60(44-52)76(10,11)12)65-39-37-49-33-29-31-35-55(49)67(65)68-56-36-32-30-34-50(56)38-40-66(68)86(53-45-61(77(13,14)15)71(83-27)62(46-53)78(16,17)18)54-47-63(79(19,20)21)72(84-28)64(48-54)80(22,23)24/h29-48H,1-28H3 |
InChIキー |
CRELPJJGSLSRBO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=C(C(=C6)C(C)(C)C)OC)C(C)(C)C)C7=CC(=C(C(=C7)C(C)(C)C)OC)C(C)(C)C)C8=CC(=C(C(=C8)C(C)(C)C)OC)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


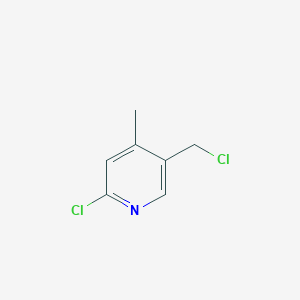
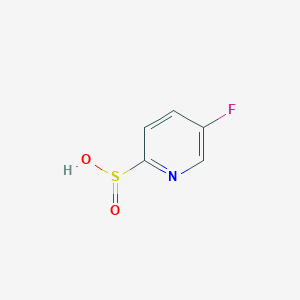


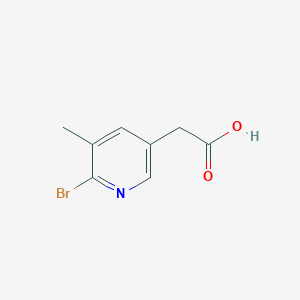
![7-Bromo-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B12965790.png)
![2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([2,2'-bipyridin]-5-yl)propanoic acid](/img/structure/B12965792.png)

